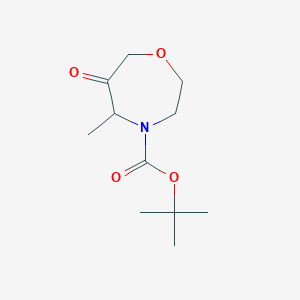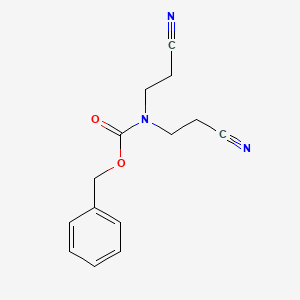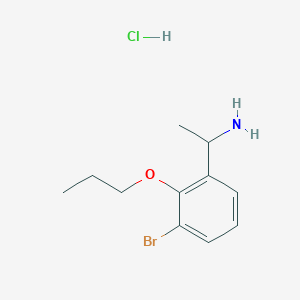
1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride
Descripción general
Descripción
1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride, also known as BPEA HCl, is a synthetic chemical compound that has recently gained recognition for its use in scientific research. BPEA HCl is a phenylethylamine that has been structurally modified to possess a bromine atom and a propoxy group on the phenyl ring. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. BPEA HCl is a versatile compound that has been used in laboratory experiments to investigate a wide variety of biological and physiological processes.
Aplicaciones Científicas De Investigación
Metabolism and Metabolite Identification of Psychoactive Phenethylamines
Research revealed the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a psychoactive phenethylamine. The study identified various metabolites, providing insights into the metabolic pathways operative in rats. This research helps in understanding the metabolism of related compounds, potentially including 1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride (Kanamori et al., 2002).
Chemical Synthesis and Labeling
Synthesis of Tritium-Labeled Compounds
Tritium-labeled [1,2-3H]ethylamine hydrochloride was synthesized in high radioactive specificity and purity. This compound was used in synthesizing [N-ethyl-1,2-3H]apadenoson, indicating the compound's utility in labeling and studying molecular interactions in a human ADME (Absorption, Distribution, Metabolism, and Excretion) study (Hong et al., 2008).
Pharmacological Research
Discovery of Nonpeptide Agonists of the GPR14/Urotensin-II Receptor
A functional cell-based screen identified a nonpeptidic agonist of the urotensin-II receptor, which could be useful as a pharmacological research tool and a potential drug lead. This discovery highlights the pharmacological research applications of hydrochloride compounds in receptor-based drug discovery (Croston et al., 2002).
Chemical Synthesis and Organic Chemistry
Catalytic Enantioselective Borane Reduction of Benzyl Oximes
Research in organic synthesis demonstrated the catalytic enantioselective borane reduction of benzyl oximes, detailing the preparation process of various chemical compounds, including ethylamine hydrochloride derivatives. This process is significant in the synthesis of chiral compounds and showcases the relevance of 1-(3-Bromo-2-propoxyphenyl)-ethylamine hydrochloride in organic synthesis methodologies (Huang et al., 2010).
Propiedades
IUPAC Name |
1-(3-bromo-2-propoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-3-7-14-11-9(8(2)13)5-4-6-10(11)12;/h4-6,8H,3,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDYLPWCSSRXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-propoxy-phenyl)-ethylamine, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



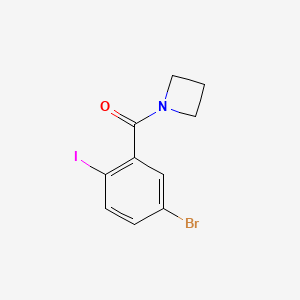
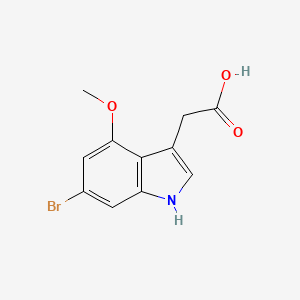

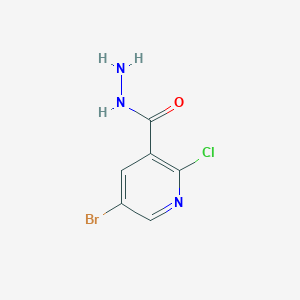

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)

